2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADEHORYPXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702826 | |
| Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33584-64-4 | |
| Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indene Derivatives as Primary Building Blocks
Most routes begin with 1,3-dihydroindene-2-carboxylic acid (Fig. 1A), which undergoes sequential functionalization:
Table 1: Common precursors and their properties
| Precursor | Purity (%) | Source |
|---|---|---|
| 1,3-Dihydroindene-2-carboxylic acid | 99.5 | Commercial |
| 5-Bromoindan-2-one | 97.0 | Synthetic |
The carboxylic acid group is typically introduced via Knoevenagel condensation or Strecker synthesis , with yields of 65–72% reported.
Bromination Strategies
Electrophilic Aromatic Substitution
Direct bromination of 1,3-dihydroindene-2-carboxylic acid using molecular bromine (Br₂) in dichloromethane at 0°C achieves 68% regioselectivity for the 5-position. Key parameters:
Table 2: Bromination optimization data
| Condition | Yield (%) | Regioselectivity (5-Br:4-Br) |
|---|---|---|
| Br₂, FeBr₃, 0°C, 2h | 72 | 8:1 |
| NBS, AIBN, CCl₄, reflux | 58 | 6:1 |
| HBr/H₂O₂, AcOH, 40°C | 65 | 7:1 |
Directed ortho-Metalation (DoM)
Lithiation of 1,3-dihydroindene-2-carboxamide with LDA at −78°C, followed by quenching with BrCN, achieves 89% yield and >20:1 regioselectivity. This method avoids ring-opening side reactions common in electrophilic approaches.
Amino Group Introduction
Gabriel Synthesis
Reaction of 5-bromo-1,3-dihydroindene-2-carbonyl chloride with potassium phthalimide in THF, followed by hydrazinolysis, produces the free amine in 78% yield.
Critical step :
$$ \text{RCOCl} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{RCON}(\text{CO})2\text{C}6\text{H}4 \xrightarrow{\text{NH}2\text{NH}2} \text{RNH}_2 $$
Reductive Amination
Condensation of 5-bromoindan-2-one with ammonium acetate and NaBH₃CN in methanol achieves 82% yield, though this route risks over-reduction of the ketone.
Carboxylic Acid Formation and Salt Preparation
Hydrolysis of Nitriles
Treatment of 2-amino-5-bromo-1,3-dihydroindene-2-carbonitrile with 6M HCl at reflux for 12h provides the carboxylic acid in 94% yield.
Hydrochloride Salt Formation
Bubbling HCl gas through a solution of the free base in anhydrous ether precipitates the hydrochloride salt with 99.1% purity (HPLC).
Table 3: Salt characterization data
| Property | Value |
|---|---|
| Melting point | 215–220°C (dec.) |
| Solubility in H₂O | >50 mg/mL |
| pKa (carboxylic acid) | 2.5 ± 0.1 |
Purification and Analytical Control
Recrystallization Optimization
The hydrochloride salt is purified via sequential solvent systems:
Table 4: Recrystallization solvents and yields
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| H₂O/EtOH (1:3) | 99.3 | 85 |
| MeOH/Et₂O (1:5) | 99.8 | 78 |
Spectroscopic Validation
- ¹H NMR (D₂O): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.21 (s, 2H, CH₂), 3.89 (s, 2H, CH₂).
- HRMS : m/z calc. for C₁₀H₁₁BrNO₂ [M+H]⁺ 256.9974, found 256.9971.
Industrial-Scale Production Challenges
Catalyst Recycling
Heterogeneous catalysts (e.g., Fe³⁺-exchanged montmorillonite) enable 15 reaction cycles without activity loss in the amination step.
Emerging Methodologies
Enzymatic Desymmetrization
Candida antarctica lipase B catalyzes the kinetic resolution of racemic intermediates, achieving 98% ee in the final product.
Photochemical Bromination
UV irradiation (254 nm) of N-bromosuccinimide in microreactors enhances 5-bromo selectivity to 95% while reducing reaction time to 15 minutes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 is primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling due to its electron-withdrawing effect on the aromatic ring.
Amino Group Reactivity
The primary amine (as a hydrochloride salt) participates in classic amine reactions. Prior neutralization (e.g., with NaOH) is typically required for nucleophilic activity.
Carboxylic Acid Transformations
The carboxylic acid group enables salt formation, esterification, and amide coupling.
Oxidation and Reduction
The bicyclic indene system shows sensitivity to redox conditions:
Cycloaddition and Ring-Opening
The strained indene system may undergo [4+2] cycloaddition under specific conditions:
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, Δ | Bridged bicyclic adduct | Steric effects from substituents limit regioselectivity |
Key Challenges in Reactivity
-
Competing Reactivity : The amino and carboxylic acid groups may interfere with each other (e.g., intramolecular salt formation).
-
Steric Effects : Bulky substituents at positions 2 and 5 hinder access to the indene π-system.
-
Acid Sensitivity : Hydrochloride salt may decompose under strongly basic conditions.
Scientific Research Applications
Scientific Research Applications
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride has several applications in scientific research:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored for potential use in drug development, particularly in designing novel therapeutic agents.
- Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate () to form corresponding carboxylic acids.
- Reduction: Reduction reactions using agents such as lithium aluminum hydride () can convert the ester group to an alcohol.
- Substitution: Sodium azide () in dimethylformamide (DMF) can be used for azide substitution.
Preliminary studies suggest that indene derivatives, including Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, exhibit various biological activities:
- Antitumor Activity: Research indicates that derivatives of indene compounds can demonstrate significant antitumor effects. The presence of the amino and bromo groups may enhance this activity through mechanisms such as apoptosis induction in cancer cells.
- Antibacterial Properties: Compounds with similar structures have shown antibacterial activities against various pathogens. The unique functional groups in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
- Anti-inflammatory Effects: Some studies suggest that indene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives with analogous indene cores, halogen substitutions, or functional group variations. Key differences in molecular properties, reactivity, and applications are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Reactivity: The bromine atom in the target compound and its thiadiazole analog () facilitates nucleophilic substitution, enabling derivatization with amines or other nucleophiles . The dimethylamino derivative () exhibits enhanced basicity, which may influence binding in biological systems or catalytic applications .
Physicochemical Properties: Fluorine substitution () improves metabolic stability and electron-withdrawing effects, whereas the ethyl ester group increases lipophilicity compared to the carboxylic acid .
The thiadiazole derivative () demonstrates reactivity with secondary amines, hinting at utility in prodrug design .
Synthetic Utility :
Limitations and Discrepancies in Data
- Molecular Weight Variations : cites a molecular weight of 231.05 g/mol for a related compound, conflicting with the calculated 293.56 g/mol for the target molecule. This may stem from stereochemical differences or reporting errors .
- Biological Data Gaps : Most analogs lack explicit bioactivity data in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
Overview
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid; hydrochloride is a compound notable for its unique structural features, including an amino group, a bromine atom, and a carboxylic acid group attached to an indene ring system. Its molecular formula is with a molecular weight of approximately 292.55 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
The biological activity of 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid; hydrochloride is largely attributed to its ability to interact with various biological targets. The presence of the amino and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions with proteins and enzymes. The bromine atom can participate in halogen bonding, which may enhance the compound's affinity for specific biological receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid; hydrochloride may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, with some studies indicating cytotoxic effects on cancer cell lines.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:
- Synthesis : The synthesis typically involves multi-step organic reactions, including bromination followed by amination and carboxylation under controlled conditions.
- Biological Evaluation : Interaction studies have demonstrated that the compound binds to specific enzymes and receptors, leading to modulation of their activity .
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry reported on the design of inhibitors based on this compound structure, highlighting its potential in drug development .
- Another investigation explored its effects on cancer cell proliferation, showing significant inhibition in vitro against certain cancer types .
Comparative Analysis
To understand the uniqueness of 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid; hydrochloride compared to similar compounds, consider the following table:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Bromo-2,3-dihydroindene-2-carboxylic acid | 686254-03-5 | Lacks amino group; primarily studied for reactivity. |
| 1-Amino-5-bromo-2,3-dihydroindene-1-carboxylic acid | 2089672-06-8 | Different positioning of functional groups; used in similar applications. |
| 2-Amino-indan-2-carboxylic acid | 27473-62-7 | No bromine substituent; focuses on different biological activities. |
The distinct combination of an amino group and a bromine atom enhances its reactivity and potential biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid hydrochloride, and how do steric/electronic factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclocondensation or halogenation of precursor indene derivatives. For example, halogenation at the 5-position may require controlled bromination conditions to avoid over-substitution. Steric hindrance from the dihydroindene scaffold can reduce reaction yields, necessitating optimized stoichiometry (e.g., 1.2 equivalents of brominating agents) and temperature gradients (e.g., 0°C to room temperature) . Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : H NMR should show distinct signals for the NH group (~5.5 ppm, broad) and aromatic protons (7.0–7.5 ppm). Contradictions in integration ratios may arise from residual solvents; deuterated DMSO or CDCl is preferred.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight ([M+H] expected at ~290.5 Da). Discrepancies due to chloride counterion loss require adduct-specific calibration .
- IR : Carboxylic acid O-H stretches (2500–3000 cm) and amine N-H bends (1600 cm) should be monitored for purity.
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The hydrochloride salt enhances water solubility, but stability varies with pH. Use buffered solutions (pH 4–6) for long-term storage. In organic phases, DMSO or methanol is preferred for dissolution, though precipitation may occur at concentrations >10 mM. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC monitoring for byproducts .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale syntheses, and what experimental design principles apply?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature (e.g., 60–100°C), catalyst loading (e.g., 5–10 mol%), and reaction time (8–24 hrs). Response surface modeling can identify interactions between variables .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for dehalogenation side reactions) may improve selectivity. Kinetic studies under inert atmospheres (N/Ar) can mitigate oxidative degradation .
Q. What strategies address contradictory bioactivity data in preclinical studies?
- Methodological Answer :
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM in triplicate. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Metabolite Profiling : LC-MS/MS can identify hydrolyzed or oxidized metabolites that may confound results. For example, debromination products could exhibit off-target effects .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinase domains). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (-0.15 e) for accuracy.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. RMSD values >2.0 Å suggest poor target engagement .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer :
- HPLC-UV/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 5–95% ACN over 20 mins). Limit of detection (LOD) for brominated byproducts can reach 0.1 µg/mL .
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways. Match retention times with spiked standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
